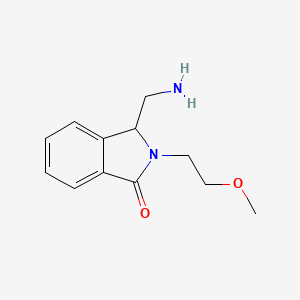

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-(aminomethyl)-2-(2-methoxyethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C12H16N2O2/c1-16-7-6-14-11(8-13)9-4-2-3-5-10(9)12(14)15/h2-5,11H,6-8,13H2,1H3 |

InChI Key |

AHYOOTAIVSMPMY-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(C2=CC=CC=C2C1=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Epoxide Intermediate: 2-(Oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

- Procedure: Potassium phthalimide (10 g, 53.99 mmol) is suspended in epichlorohydrin (35.5 g, 0.38 mol, 30 mL) and stirred for 24 hours at 120 °C.

- Workup: Excess epichlorohydrin is removed under reduced pressure. The resulting solid is refluxed in methanol for 15 minutes, filtered, and purified by precipitation and chloroform treatment to yield the epoxide intermediate.

- Outcome: This step yields 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, which serves as a versatile intermediate for further functionalization.

Conversion to 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione

- Procedure: The epoxide intermediate is dissolved in chloroform and cooled to 0–5 °C. Concentrated hydrochloric acid (36%) is added dropwise, and the mixture is stirred for 30 minutes at low temperature.

- Workup: The reaction mixture is washed with brine and extracted with dichloromethane. The organic layers are dried and concentrated to afford the chlorohydrin derivative.

- Significance: This chlorohydrin intermediate is crucial for nucleophilic substitution reactions introducing the amino functionality.

Introduction of the Aminomethyl Group

- Amination Reaction: The chlorohydrin derivative undergoes nucleophilic substitution with an appropriate amine source, such as methylamine or a substituted amine, under controlled conditions to introduce the aminomethyl group at the 3-position of the isoindolinone.

- Reaction Conditions: Typically performed in a polar aprotic solvent with mild heating, ensuring selective substitution without side reactions.

- Outcome: This step yields the 3-(aminomethyl) substituted isoindolinone intermediate.

Alkylation to Introduce the 2-(2-Methoxyethyl) Side Chain

- Alkylation Step: The 2-position of the isoindolinone is alkylated with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base such as triethylamine.

- Reaction Conditions: The reaction is typically carried out in anhydrous dichloromethane or similar solvents at low temperatures to control regioselectivity.

- Outcome: This step furnishes the target compound, 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one.

Summary of Key Reaction Steps and Conditions

| Step | Reactants / Intermediates | Reaction Conditions | Product / Intermediate |

|---|---|---|---|

| 1 | Potassium phthalimide + epichlorohydrin | Stir 24 h, 120 °C | 2-(Oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione |

| 2 | Epoxide intermediate + 36% HCl in CHCl3 | 0–5 °C, 30 min | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione |

| 3 | Chlorohydrin intermediate + amine (e.g., methylamine) | Polar aprotic solvent, mild heating | 3-(Aminomethyl)-substituted isoindolinone intermediate |

| 4 | Aminomethyl intermediate + 2-methoxyethyl halide + base | Anhydrous solvent, low temperature | 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one |

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance Spectroscopy: Proton and carbon NMR confirm the structural integrity and substitution pattern.

- Mass Spectrometry: Electrospray ionization and electron ionization methods verify molecular weight and fragmentation patterns.

- Chromatography: Chiral and achiral HPLC methods assess enantiomeric purity and isolate isomers if necessary.

- Melting Point and Optical Rotation: Used to characterize physical properties and stereochemistry where applicable.

Research Findings and Optimization Notes

- The use of epichlorohydrin as a starting alkylating agent is efficient for introducing the oxirane ring, which is a versatile handle for further functionalization.

- Controlled acidic ring opening of the epoxide yields the chlorohydrin intermediate with high regioselectivity.

- Amination reactions must be carefully controlled to avoid over-alkylation or side reactions.

- Alkylation with 2-methoxyethyl halides requires anhydrous conditions and appropriate base to achieve high yields.

- Purification through recrystallization and chromatographic techniques ensures high purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides, aldehydes, or carboxylic acids.

Reduction: Amines, alcohols, or hydrocarbons.

Substitution: Various substituted isoindolones with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The dihydroisoindolone core provides structural stability and rigidity, allowing for precise binding to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one with key analogs, emphasizing structural variations, synthesis routes, and biological activities:

Key Observations:

Substituent Impact on Activity: The 2-methoxyethyl group in the target compound contrasts with the piperazine-ethyl chain in compound 9 (), which confers 5-HT1A affinity. This suggests that ether-linked substituents may optimize CNS targeting . Aminomethyl groups (as in the target compound) vs. aryl/alkyl groups (e.g., benzyl in ) influence receptor binding profiles. For example, benzyl-substituted isoindolinones serve as intermediates for radical scavengers, while aminomethyl groups may enhance interactions with aminergic receptors .

Synthetic Complexity :

- Piperazine-linked analogs (e.g., compound 9) require multi-step coupling reactions with moderate yields (23% over six steps) , whereas hydroxy/methyl-substituted derivatives (e.g., ) are often byproducts of radical scavenger syntheses .

Pharmacological Diversity: Indolin-2-one derivatives (e.g., ) exhibit anticancer activity via aldol condensation products, highlighting the therapeutic versatility of isoindolinone/indolinone scaffolds .

Structural and Functional Insights

- Chiral Specificity: Several analogs (e.g., (3R)-3-amino-2-methyl-3-phenyl-isoindolinone in ) demonstrate the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration (if chiral) could significantly affect its efficacy .

Biological Activity

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound notable for its unique isoindoline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula: C12H16N2O2

- Molecular Weight: 220.27 g/mol

The compound features an amino group and a methoxyethyl substituent, which are crucial for its biological interactions. The isoindoline core structure contributes to its unique reactivity and biological properties.

Research indicates that 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one interacts with specific enzymes and receptors, modulating their activities. This modulation can lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease progression.

- Signaling Pathway Activation: It can activate signaling pathways that are crucial for cellular responses to external stimuli.

Biological Activities

The compound has been studied for several biological activities, including:

- Anticonvulsant Activity: Preliminary studies suggest that it may exhibit anticonvulsant properties comparable to established medications.

- Antimicrobial Effects: Research indicates potential antimicrobial activity against various pathogens.

Comparative Analysis with Similar Compounds

The biological activity of 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Amino-2-(2-methoxyethyl)-3-methyl-2H-isoindol-1-ol | Methyl group at the 3rd position | Variation in substitution pattern affects biological activity |

| N-Arylpyrimidin-2-Amine Derivatives | Similar core structure | Studied for different therapeutic potentials |

The differences in substitution patterns among these compounds significantly influence their biological activities.

Study on Anticonvulsant Activity

In a study evaluating various amino-acetamides, it was found that derivatives similar to 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one exhibited promising anticonvulsant effects. The study reported effective dosages (ED50) indicating that modifications in the molecular structure can enhance or diminish anticonvulsant activity .

Antimicrobial Studies

Another study explored the antimicrobial properties of isoindoline derivatives. It was found that certain modifications led to increased efficacy against specific bacterial strains. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.